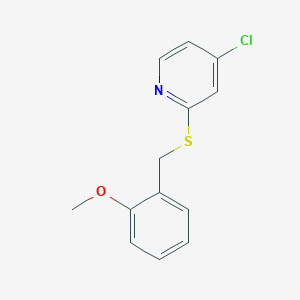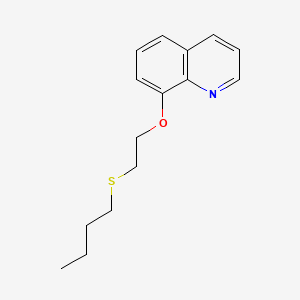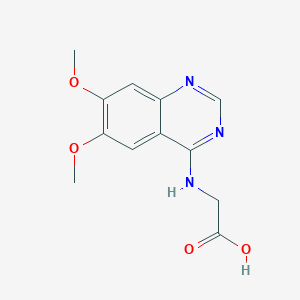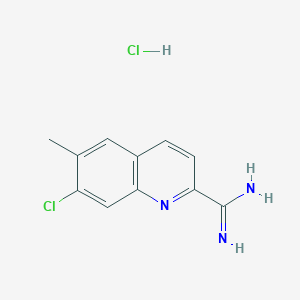
4-Chloro-2-((2-methoxybenzyl)thio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-((2-methoxybenzyl)thio)pyridine is an organic compound with the molecular formula C13H12ClNOS It is a derivative of pyridine, featuring a chloro group at the 4-position and a 2-methoxybenzylthio group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-((2-methoxybenzyl)thio)pyridine typically involves the reaction of 4-chloropyridine with 2-methoxybenzylthiol. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-((2-methoxybenzyl)thio)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, bases like sodium hydride or potassium carbonate, solvents like DMF or DMSO.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts, boronic acids or esters, bases like potassium carbonate, solvents like toluene or ethanol.
Major Products Formed
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Coupling: Biaryl compounds or other coupled products.
Scientific Research Applications
4-Chloro-2-((2-methoxybenzyl)thio)pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: May be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-chloro-2-((2-methoxybenzyl)thio)pyridine is not well-documented. it is likely to interact with biological targets through its functional groups. The chloro and thioether groups may facilitate binding to proteins or enzymes, potentially inhibiting their activity. Further research is needed to elucidate the specific molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-((4-methoxybenzyl)thio)pyridine: Similar structure but with a different position of the methoxy group.
2-Thiopyridines: Compounds with a thiol group at the 2-position of the pyridine ring.
Methoxybenzylthio Derivatives: Compounds with a methoxybenzylthio group attached to various aromatic rings
Uniqueness
4-Chloro-2-((2-methoxybenzyl)thio)pyridine is unique due to the specific positioning of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its combination of a chloro group and a 2-methoxybenzylthio group makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
CAS No. |
1346707-46-7 |
|---|---|
Molecular Formula |
C13H12ClNOS |
Molecular Weight |
265.76 g/mol |
IUPAC Name |
4-chloro-2-[(2-methoxyphenyl)methylsulfanyl]pyridine |
InChI |
InChI=1S/C13H12ClNOS/c1-16-12-5-3-2-4-10(12)9-17-13-8-11(14)6-7-15-13/h2-8H,9H2,1H3 |
InChI Key |
RYOQHZBHPDDUIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CSC2=NC=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11856253.png)

![[2,3'-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl-](/img/structure/B11856263.png)
![7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline](/img/structure/B11856264.png)





![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B11856296.png)




